Tropatepine

Description

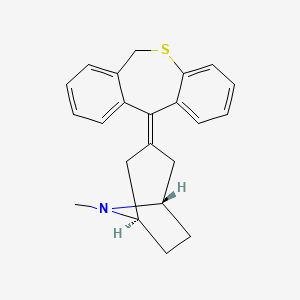

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(6H-benzo[c][1]benzothiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NS/c1-23-17-10-11-18(23)13-16(12-17)22-19-7-3-2-6-15(19)14-24-21-9-5-4-8-20(21)22/h2-9,17-18H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQKFRLFXDPXHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865380 | |

| Record name | Tropatepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27574-24-9 | |

| Record name | Tropatepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27574-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tropatepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tropatepine: A Technical Guide to its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropatepine is a synthetically derived anticholinergic agent utilized primarily for its therapeutic effects in managing Parkinsonian syndromes, particularly those induced by neuroleptic drugs.[1][2] Its efficacy is rooted in its function as a muscarinic acetylcholine receptor antagonist within the central nervous system (CNS). This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its interaction with central neurotransmitter systems. It details the qualitative aspects of its receptor pharmacology, the physiological consequences of receptor blockade, and the standard experimental protocols used to characterize such compounds. This document is intended to serve as a resource for researchers, scientists, and professionals involved in neuropharmacology and drug development.

Core Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action of this compound is the competitive, non-selective antagonism of muscarinic acetylcholine receptors (mAChRs).[3] By binding to these receptors, this compound blocks the endogenous neurotransmitter, acetylcholine (ACh), from exerting its effects. There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs) that play critical roles in mediating the parasympathetic nervous system and various functions within the CNS.

This compound's therapeutic effects in the CNS are predominantly attributed to its blockade of the M1 muscarinic receptor subtype .[3] M1 receptors are highly expressed in the cerebral cortex and striatum, where they are involved in complex signaling cascades that modulate neuronal excitability, synaptic plasticity, and cognitive processes. The M1 receptor is coupled to a Gq protein; its activation by ACh typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C. By antagonizing the M1 receptor, this compound inhibits this signaling pathway.

While its central effects are mainly via M1, its non-selective profile means it also antagonizes other subtypes, such as M2 and M4 receptors, which are coupled to Gi/o proteins and inhibit adenylyl cyclase. This broader activity contributes to its overall pharmacological profile and potential side effects.

Data Presentation: Receptor Binding Profile

| Receptor Subtype | Radioligand Used | Test Compound | Ki (nM) | IC50 (nM) | Source / Reference |

| Human M1 | Data Not Available | This compound | Data Not Available | Data Not Available | N/A |

| Human M2 | Data Not Available | This compound | Data Not Available | Data Not Available | N/A |

| Human M3 | Data Not Available | This compound | Data Not Available | Data Not Available | N/A |

| Human M4 | Data Not Available | This compound | Data Not Available | Data Not Available | N/A |

| Human M5 | Data Not Available | This compound | Data Not Available | Data Not Available | N/A |

Role in the Cholinergic-Dopaminergic Balance of the Basal Ganglia

The therapeutic efficacy of this compound in movement disorders stems from its ability to modulate the delicate balance between the cholinergic and dopaminergic systems within the striatum, a key nucleus of the basal ganglia.

In a healthy state, there is a functional equilibrium between the excitatory actions of striatal cholinergic interneurons (which release ACh) and the inhibitory influence of dopamine released from neurons of the substantia nigra pars compacta. In Parkinson's disease and in cases of neuroleptic-induced extrapyramidal symptoms, the profound loss or blockade of dopamine leads to a relative overactivity of the cholinergic system. This cholinergic hyperactivity is a major contributor to the motor symptoms of parkinsonism, such as tremor, rigidity, and akinesia.

This compound acts to correct this imbalance. By blocking the postsynaptic M1 receptors on striatal medium spiny neurons, it reduces the excessive cholinergic tone, thereby helping to restore a more normal level of neuronal activity within the basal ganglia motor circuits. This action alleviates the motor deficits caused by dopamine deficiency.

Caption: Logical flow of neurotransmitter balance and this compound's intervention.

Experimental Protocols

Characterizing the CNS mechanism of action for a compound like this compound involves a suite of standard preclinical assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Displacement Binding Assay (for Receptor Affinity)

This in vitro assay is the gold standard for determining the binding affinity of a test compound (like this compound) for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for muscarinic M1 receptors.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing recombinant human M1 receptors (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity M1 receptor antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine.

-

Non-specific Binding Control: A high concentration of a known, non-labeled antagonist (e.g., 1 µM Atropine).

-

Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO) and serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Instrumentation: 96-well microplates, glass fiber filters, cell harvester, liquid scintillation counter.

Methodology:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a predetermined final protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + Radioligand + Vehicle.

-

Non-specific Binding: Receptor membranes + Radioligand + Atropine.

-

Competition Binding: Receptor membranes + Radioligand + varying concentrations of this compound.

-

-

Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Caption: Workflow for a Radioligand Displacement Binding Assay.

In Vivo Microdialysis (for Neurotransmitter Release)

This in vivo technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of a freely moving animal, providing a direct assessment of a drug's effect on neurotransmitter dynamics.

Objective: To measure the effect of systemically administered this compound on acetylcholine and dopamine levels in the rat striatum.

Materials:

-

Subjects: Adult male Sprague-Dawley or Wistar rats.

-

Surgical Equipment: Stereotaxic frame, micro-drill, anesthesia machine.

-

Microdialysis Probes: Concentric probes with a semi-permeable membrane (e.g., 2-4 mm length).

-

Instrumentation: Microinfusion pump, fraction collector (preferably refrigerated), HPLC system with electrochemical detection (HPLC-ED).

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

-

Test Compound: this compound hydrochloride dissolved in saline.

Methodology:

-

Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the striatum (coordinates relative to bregma). Allow the animal to recover for several days.

-

Microdialysis Procedure: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin continuous perfusion of the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period (e.g., 2 hours), begin collecting dialysate samples into vials at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector. Collect at least 3-4 stable baseline samples.

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneal injection) at the desired dose.

-

Post-treatment Collection: Continue collecting dialysate samples for several hours post-administration to monitor changes in neurotransmitter levels.

-

Sample Analysis: Analyze the collected dialysate samples for ACh and dopamine content using HPLC-ED. The system is calibrated with known standards for accurate quantification.

-

Data Analysis:

-

Quantify the concentration of each neurotransmitter in each sample.

-

Express the post-treatment levels as a percentage of the average baseline level for each animal.

-

Perform statistical analysis (e.g., ANOVA with repeated measures) to determine if this compound administration caused a significant change in extracellular ACh or dopamine compared to baseline or a vehicle-treated control group.

-

Concluding Summary

This compound's mechanism of action in the central nervous system is centered on its function as a non-selective muscarinic receptor antagonist. Its clinical utility in treating drug-induced parkinsonism is primarily achieved by blocking M1 receptors in the striatum. This action counteracts the relative cholinergic hyperactivity that results from a deficient dopaminergic system, thereby helping to re-establish the critical cholinergic-dopaminergic balance necessary for normal motor control. While specific quantitative binding data is not widely published, its functional profile is well-understood, and its characterization would rely on standard pharmacological methods such as radioligand binding assays and in vivo microdialysis. Further research to elucidate its precise binding affinities and downstream signaling consequences would provide a more complete picture of its pharmacological profile.

Caption: Hierarchical mechanism of this compound from molecule to clinical outcome.

References

Tropatepine's Muscarinic Receptor Selectivity: A Methodological and Pathway Analysis

For the attention of: Researchers, scientists, and drug development professionals.

This document, therefore, provides an in-depth overview of the established experimental protocols used to determine muscarinic receptor selectivity. It also details the distinct signaling pathways associated with these receptor subtypes, offering a foundational framework for any future investigation into tropatepine's specific receptor profile.

Quantitative Analysis of Muscarinic Receptor Selectivity

The selectivity of a compound like this compound for different muscarinic receptor subtypes is determined by comparing its binding affinity (Kᵢ) or functional antagonism (pA₂) at each subtype. A higher affinity or potency for one subtype over others indicates selectivity.

Table 1: Illustrative Data Structure for Muscarinic Antagonist Selectivity

While specific data for this compound is unavailable, the following table illustrates how such data would be presented. The values shown are hypothetical and for demonstrative purposes only.

| Antagonist | M₁ (pKᵢ) | M₂ (pKᵢ) | M₃ (pKᵢ) | M₄ (pKᵢ) | M₅ (pKᵢ) |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |

| Pirenzepine | ~8.0 | ~6.6 | ~6.9 | ~7.7 | ~7.2 |

| Methoctramine | ~6.8 | ~7.9 | ~6.6 | ~7.4 | ~6.9 |

| 4-DAMP | ~8.0 | ~8.0 | ~9.0 | ~8.1 | ~8.2 |

Note: pKᵢ is the negative logarithm of the inhibition constant (Kᵢ). A higher pKᵢ value indicates a higher binding affinity. The data for pirenzepine, methoctramine, and 4-DAMP are representative values from the literature to illustrate selectivity profiles.

Experimental Protocols for Determining Muscarinic Receptor Selectivity

The following sections detail the standard methodologies employed to ascertain the binding affinity and functional potency of a ligand at muscarinic receptor subtypes.

Radioligand Binding Assays

Radioligand binding assays are a common in vitro method to determine the affinity of a test compound for a specific receptor subtype. These assays typically involve competition between a labeled radioligand (which has a known high affinity for the receptor) and the unlabeled test compound (e.g., this compound).

2.1.1. Materials and Reagents

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (hM₁, hM₂, hM₃, hM₄, or hM₅) are commonly used.

-

Radioligand: A non-selective, high-affinity muscarinic antagonist radiolabeled with tritium ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB), is frequently utilized.

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Assay Buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline, PBS) at physiological pH.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity muscarinic antagonist, such as atropine, to determine the amount of non-specific binding of the radioligand.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

2.1.2. Assay Procedure

-

Membrane Preparation: Cells expressing the specific muscarinic receptor subtype are harvested and homogenized to prepare a crude membrane fraction containing the receptors.

-

Incubation: The cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Equilibrium: The incubation is carried out for a sufficient time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity on each filter is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays measure the ability of a compound to antagonize the physiological response induced by a muscarinic agonist. The potency of the antagonist is typically expressed as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

2.2.1. In Vitro Tissue Preparations

Different isolated tissues that endogenously express specific muscarinic receptor subtypes can be used. For example:

-

M₁: Rabbit vas deferens (inhibition of neurally-mediated contraction).

-

M₂: Guinea pig atria (negative chronotropic or inotropic effects).

-

M₃: Guinea pig ileum or trachea (smooth muscle contraction).

2.2.2. Cell-Based Functional Assays

Cell lines expressing a specific muscarinic receptor subtype are often preferred for their homogeneity and reproducibility. The functional response measured depends on the G-protein coupling of the receptor subtype.

-

M₁, M₃, M₅ (Gq/₁₁-coupled): Measurement of intracellular calcium mobilization or inositol phosphate (IP) accumulation.

-

M₂, M₄ (Gi/o-coupled): Measurement of inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation.

2.2.3. General Procedure for a Cell-Based Calcium Mobilization Assay (M₁, M₃, M₅)

-

Cell Plating: Cells expressing the target receptor are plated in a microplate.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Varying concentrations of the antagonist (this compound) are added to the wells and incubated.

-

Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol or acetylcholine) is added to stimulate the receptors.

-

Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a plate reader (e.g., a FLIPR instrument).

-

Data Analysis: Concentration-response curves for the agonist in the presence of different antagonist concentrations are generated. The Schild regression analysis is then used to determine the pA₂ value of the antagonist.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes are G-protein coupled receptors (GPCRs) that are divided into two main families based on their G-protein coupling and subsequent signaling cascades.

-

M₁, M₃, and M₅ receptors primarily couple to Gq/₁₁ proteins.

-

M₂ and M₄ receptors primarily couple to Gi/o proteins.

Signaling pathways for Gq/11- and Gi/o-coupled muscarinic receptors.

This compound, as a muscarinic antagonist, would act by binding to these receptors and preventing acetylcholine (ACh) from initiating these signaling cascades. The degree to which it blocks each pathway would define its functional selectivity.

Conclusion

While this compound is known to be a non-selective muscarinic antagonist, a detailed, publicly available quantitative analysis of its binding affinity and functional potency at all five muscarinic receptor subtypes is currently lacking. The experimental protocols outlined in this guide, including radioligand binding assays and functional cell-based assays, represent the standard methodologies required to generate such a selectivity profile. A thorough characterization using these techniques would be necessary to precisely define the selectivity of this compound and to better correlate its receptor subtype interactions with its therapeutic effects and side-effect profile.

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of Tropatepine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Tropatepine, an anticholinergic agent utilized in the management of Parkinson's disease. The document details the synthetic pathway, experimental protocols, and purification methodologies, supported by quantitative data and visual diagrams to facilitate understanding and replication by researchers in the field of drug development and medicinal chemistry.

Chemical Synthesis of this compound

The synthesis of this compound is achieved through a two-step process commencing with a Grignard reaction, followed by a dehydration step. The primary starting materials for this synthesis are 3-chlorotropane and dibenzo[b,e]thiepin-11(6H)-one.[1]

Synthesis Pathway

The overall synthetic scheme for this compound is depicted below:

Caption: Synthetic pathway of this compound.

Experimental Protocols

Step 1: Grignard Reaction to form 11-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-6,11-dihydrodibenzo[b,e]thiepin-11-ol

This step involves the formation of a Grignard reagent from 3-chlorotropane, which then reacts with dibenzo[b,e]thiepin-11(6H)-one.

-

Reagents and Materials:

-

3-Chlorotropane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dibenzo[b,e]thiepin-11(6H)-one

-

Iodine crystal (for initiation)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

A solution of 3-chlorotropane in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium suspension. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

After the addition is complete, the mixture is refluxed until the magnesium is consumed.

-

A solution of dibenzo[b,e]thiepin-11(6H)-one in anhydrous diethyl ether is then added slowly to the Grignard reagent at room temperature.

-

The reaction mixture is stirred for several hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude intermediate alcohol.

-

Step 2: Dehydration to this compound

The intermediate alcohol is dehydrated to form the final product, this compound.

-

Reagents and Materials:

-

11-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-6,11-dihydrodibenzo[b,e]thiepin-11-ol

-

Concentrated Hydrochloric Acid or another suitable acid catalyst

-

Appropriate solvent (e.g., ethanol)

-

-

Procedure:

-

The crude intermediate from Step 1 is dissolved in a suitable solvent such as ethanol.

-

Concentrated hydrochloric acid is added, and the mixture is heated to reflux for a specified period.

-

After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution).

-

The product is extracted with an organic solvent (e.g., dichloromethane).

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude this compound.

-

Quantitative Data

| Step | Reactants | Key Conditions | Yield (%) | Purity (%) |

| 1 | 3-Chlorotropane, Mg, Dibenzo[b,e]thiepin-11(6H)-one | Anhydrous ether, reflux | 75-85 | - |

| 2 | Intermediate alcohol, HCl | Ethanol, reflux | 80-90 | >95 (after purification) |

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and other impurities. The primary methods employed are column chromatography and recrystallization.

Experimental Protocols for Purification

Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexane, or a mixture of dichloromethane and methanol. The polarity is gradually increased to elute the product.

-

Procedure:

-

A slurry of silica gel in the initial mobile phase (low polarity) is packed into a glass column.

-

The crude this compound is dissolved in a minimum amount of the mobile phase and loaded onto the column.

-

The column is eluted with the mobile phase, and fractions are collected.

-

The fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

The pure fractions are combined, and the solvent is evaporated to yield purified this compound.

-

Recrystallization

-

Solvent System: A suitable solvent system is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent pairs like ethanol/water or ethyl acetate/hexane can be effective.

-

Procedure:

-

The crude this compound is dissolved in a minimum amount of the hot solvent.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Analytical Data for Purity Assessment

The purity of the synthesized this compound can be assessed using the following analytical techniques:

-

High-Performance Liquid Chromatography (HPLC):

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify this compound and its potential metabolites or impurities. Derivatization may be necessary to improve the thermal stability of the analyte.

Mechanism of Action: Muscarinic M1 Receptor Antagonism

This compound functions as a muscarinic antagonist, with a notable affinity for the M1 subtype of muscarinic acetylcholine receptors. It competitively blocks the binding of acetylcholine to these receptors, thereby inhibiting the downstream signaling cascade.

Signaling Pathway of this compound's Antagonistic Action

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. The antagonistic action of this compound disrupts this pathway.

Caption: Antagonistic action of this compound on the M1 muscarinic receptor signaling pathway.

This diagram illustrates that under normal physiological conditions, acetylcholine binds to the M1 receptor, activating the Gq protein. This, in turn, stimulates phospholipase C (PLC) to cleave phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger downstream events, including calcium release and protein kinase C activation, leading to a cellular response. This compound competitively binds to the M1 receptor, preventing acetylcholine from binding and thereby inhibiting this entire signaling cascade.

This technical guide provides a foundational understanding of the synthesis, purification, and mechanism of action of this compound, intended to aid researchers in their drug development endeavors. For specific experimental parameters, it is recommended to consult the original patent literature.

References

In Vitro Characterization of Muscarinic Receptor Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the intended focus of this guide was Tropatepine, a comprehensive search of publicly available scientific literature and databases did not yield the specific quantitative in vitro pharmacological data required for a detailed characterization of its anticholinergic activity. Therefore, this guide utilizes Atropine, a well-characterized non-selective muscarinic antagonist, as a representative compound to illustrate the principles and methodologies for the in vitro assessment of anticholinergic activity. The experimental protocols and data presented herein for Atropine serve as a blueprint for the characterization of other anticholinergic agents like this compound.

Introduction

Anticholinergic drugs are a class of compounds that antagonize the effects of the neurotransmitter acetylcholine (ACh) at muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems and are involved in a myriad of physiological functions, including smooth muscle contraction, heart rate regulation, glandular secretion, and cognitive processes. The muscarinic receptor family consists of five distinct subtypes, designated M1 through M5, each with a unique tissue distribution and signaling pathway.[1]

The therapeutic utility of anticholinergic agents in treating a variety of conditions, such as overactive bladder, chronic obstructive pulmonary disease (COPD), and Parkinson's disease, is predicated on their ability to selectively or non-selectively block the effects of ACh at these receptor subtypes. A thorough in vitro characterization of the anticholinergic activity of a compound is therefore a critical step in its preclinical development. This involves determining its binding affinity for each muscarinic receptor subtype and quantifying its functional antagonism of agonist-induced cellular responses.

This technical guide provides an in-depth overview of the core in vitro assays employed to characterize the anticholinergic profile of a compound, using Atropine as a model. It details the experimental protocols for radioligand binding assays to determine binding affinity (Ki) and functional assays to measure the inhibition of second messenger signaling (IC50), providing a comprehensive framework for assessing the potency and selectivity of muscarinic receptor antagonists.

Quantitative Data Presentation: Atropine

The following tables summarize the quantitative data for Atropine's anticholinergic activity at the five human muscarinic receptor subtypes (M1-M5).

Table 1: Binding Affinity of Atropine at Muscarinic Receptor Subtypes

| Receptor Subtype | Radioligand | K_i (nM) | Reference |

| M1 | [³H]-N-Methylscopolamine | 1.27 ± 0.36 | [2] |

| M2 | [³H]-N-Methylscopolamine | 3.24 ± 1.16 | [2] |

| M3 | [³H]-N-Methylscopolamine | 2.21 ± 0.53 | [2] |

| M4 | [³H]-N-Methylscopolamine | 0.77 ± 0.43 | [2] |

| M5 | [³H]-N-Methylscopolamine | 2.84 ± 0.84 | [2] |

Table 2: Functional Antagonism of Atropine at Muscarinic Receptor Subtypes

| Receptor Subtype | Functional Assay | Agonist | IC₅₀ (nM) | pA₂ | K_B (nM) | Reference |

| M1 | IP₃ Accumulation | Carbachol | 2.22 ± 0.60 | - | - | [2] |

| M2 | cAMP Inhibition | Carbachol | 4.32 ± 1.63 | - | - | [2] |

| M3 | IP₃ Accumulation | Carbachol | 4.16 ± 1.04 | 8.72 ± 0.28 | - | [2][3] |

| M4 | cAMP Inhibition | Carbachol | 2.38 ± 1.07 | - | - | [2] |

| M5 | IP₃ Accumulation | Carbachol | 3.39 ± 1.16 | - | - | [2] |

| M3 (Guinea Pig Ileum) | Contraction | Carbachol | - | 8.60 ± 0.08 | - | [3] |

| M2 (Rat Atria) | Contraction | Acetylcholine | - | - | 2.45 x 10⁻¹¹ M | [4] |

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand (e.g., [³H]-N-Methylscopolamine, a non-selective muscarinic antagonist) from the receptor by the unlabeled test compound.

-

Cell Culture: Stably express the desired human muscarinic receptor subtype (M1-M5) in a suitable cell line (e.g., CHO or HEK293 cells).

-

Harvesting: Harvest the cells and centrifuge to obtain a cell pellet.

-

Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Membrane Isolation: Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing and Storage: Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay) and store the membrane preparations at -80°C until use.

-

Incubation Setup: In a 96-well plate, add the following components in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

A fixed concentration of the radioligand (e.g., [³H]-NMS, typically at a concentration close to its K_d value).

-

Increasing concentrations of the unlabeled test compound (e.g., Atropine).

-

Membrane preparation (containing a specific muscarinic receptor subtype).

-

-

Non-specific Binding: To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled, high-affinity antagonist (e.g., 1 µM Atropine).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (K_i) for the test compound using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) where [L] is the concentration of the radioligand and K_d is the equilibrium dissociation constant of the radioligand.

-

Caption: Workflow for Radioligand Competition Binding Assay.

Functional Assays: Second Messenger Modulation

Functional assays measure the ability of a compound to antagonize the downstream signaling cascade initiated by an agonist binding to the receptor. For muscarinic receptors, the primary signaling pathways involve the modulation of adenylyl cyclase (and thus cyclic AMP levels) and the activation of phospholipase C (leading to inositol phosphate production).

M2 and M4 receptors are coupled to the inhibitory G-protein, G_i, which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. To measure the antagonistic activity at these receptors, cAMP levels are first stimulated with forskolin (a direct activator of adenylyl cyclase), and the ability of the test compound to block the agonist-induced inhibition of this stimulated cAMP production is quantified.

-

Cell Culture: Use cells stably expressing either the M2 or M4 muscarinic receptor.

-

Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Pre-incubate the cells with increasing concentrations of the test compound (e.g., Atropine) for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) and a fixed concentration of forskolin to stimulate cAMP production.

-

Incubation: Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the antagonist that restores 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. apexbt.com [apexbt.com]

- 3. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacologic characterization of muscarine receptor subtypes in rat gastric fundus mediating contractile responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Tropatepine: A Pharmacological Probe for Cholinergic Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tropatepine is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist utilized as a pharmacological tool to investigate the complex roles of the cholinergic system in health and disease. Its ability to block the actions of acetylcholine (ACh) at M1-M5 muscarinic receptor subtypes makes it a valuable agent for dissecting cholinergic signaling cascades and for the development of novel therapeutics targeting these pathways. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its application in studying cholinergic signaling, and detailed protocols for key experimental assays.

Introduction to Cholinergic Signaling and Muscarinic Receptors

The cholinergic system, with acetylcholine as its primary neurotransmitter, plays a pivotal role in regulating a vast array of physiological processes in both the central and peripheral nervous systems. Cholinergic signaling is mediated by two main types of receptors: ionotropic nicotinic receptors and metabotropic muscarinic receptors.

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes are differentially expressed throughout the body and couple to distinct intracellular signaling pathways, leading to a wide range of cellular responses.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors preferentially couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels.

The diverse and often opposing effects mediated by the different mAChR subtypes underscore the importance of selective pharmacological tools to elucidate their specific functions.

This compound: A Non-Selective Muscarinic Antagonist

This compound hydrochloride is an anticholinergic agent that acts as a competitive, non-selective antagonist at all five muscarinic receptor subtypes. By blocking the binding of acetylcholine, this compound effectively inhibits the downstream signaling cascades initiated by mAChR activation. This non-selective profile, while limiting its therapeutic use in some contexts due to potential side effects, makes it a powerful tool for in vitro and in vivo research aimed at understanding the global effects of muscarinic receptor blockade.

Clinically, this compound has been used in the management of Parkinson's disease and other extrapyramidal disorders. Its therapeutic effects in these conditions are thought to be primarily mediated by the blockade of M1 receptors in the central nervous system, which helps to restore the balance between cholinergic and dopaminergic neurotransmission.

Quantitative Analysis of this compound's Pharmacological Profile

A thorough understanding of a pharmacological tool requires precise quantitative data on its interaction with its targets. The following tables provide a template for summarizing the key pharmacological parameters of this compound. Note: Specific, publicly available quantitative data for this compound is limited. The tables below are structured for researchers to populate with data obtained from their own experiments.

Table 1: this compound Binding Affinities (Ki) at Muscarinic Receptor Subtypes

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) - [To be determined by the researcher] |

| M1 | [³H]-Pirenzepine | e.g., CHO-K1 cells expressing human M1 receptors | |

| M2 | [³H]-AF-DX 384 | e.g., CHO-K1 cells expressing human M2 receptors | |

| M3 | [³H]-4-DAMP | e.g., CHO-K1 cells expressing human M3 receptors | |

| M4 | [³H]-Pirenzepine | e.g., CHO-K1 cells expressing human M4 receptors | |

| M5 | [³H]-NMS | e.g., CHO-K1 cells expressing human M5 receptors |

Table 2: this compound Functional Potency (IC50/EC50) at Muscarinic Receptor Subtypes

| Receptor Subtype | Assay Type | Agonist | Functional Response Measured | IC50/EC50 (nM) - [To be determined by the researcher] |

| M1 | Phosphoinositide Hydrolysis | Carbachol | IP1 Accumulation | |

| M2 | cAMP Inhibition | Forskolin + Acetylcholine | cAMP Levels | |

| M3 | Phosphoinositide Hydrolysis | Carbachol | IP1 Accumulation | |

| M4 | cAMP Inhibition | Forskolin + Acetylcholine | cAMP Levels | |

| M5 | Phosphoinositide Hydrolysis | Carbachol | IP1 Accumulation |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological effects of this compound on cholinergic signaling.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype.

Objective: To quantify the affinity of this compound for M1-M5 muscarinic receptors.

Materials:

-

Cell membranes from cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5).

-

Radioligands specific for each receptor subtype (e.g., [³H]-Pirenzepine for M1, [³H]-AF-DX 384 for M2, [³H]-4-DAMP for M3).

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well filter plates.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer.

-

A fixed concentration of the appropriate radioligand.

-

A range of concentrations of this compound (or buffer for total binding, and a saturating concentration of a known muscarinic antagonist like atropine for non-specific binding).

-

The prepared cell membranes.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform non-linear regression analysis on the competition binding data to determine the IC50 value of this compound. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay (for M2 and M4 Receptors)

This functional assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production mediated by M2 and M4 receptors.

Objective: To determine the functional potency (IC50) of this compound in antagonizing M2 and M4 receptor-mediated inhibition of adenylyl cyclase.

Materials:

-

Whole cells stably expressing M2 or M4 muscarinic receptors.

-

Forskolin (an adenylyl cyclase activator).

-

A muscarinic agonist (e.g., acetylcholine or carbachol).

-

This compound hydrochloride.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture: Plate the cells in a suitable multi-well plate and grow to the desired confluency.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of the muscarinic agonist in the presence of a fixed concentration of forskolin to all wells (except for basal and forskolin-only controls).

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Perform a non-linear regression analysis to determine the IC50 value of this compound for the inhibition of the agonist response.

Phosphoinositide (PI) Hydrolysis Assay (for M1, M3, and M5 Receptors)

This functional assay measures the ability of this compound to block the agonist-induced stimulation of phosphoinositide hydrolysis mediated by M1, M3, and M5 receptors.

Objective: To determine the functional potency (IC50) of this compound in antagonizing M1, M3, and M5 receptor-mediated activation of phospholipase C.

Materials:

-

Whole cells stably expressing M1, M3, or M5 muscarinic receptors.

-

[³H]-myo-inositol.

-

A muscarinic agonist (e.g., carbachol).

-

This compound hydrochloride.

-

LiCl (to inhibit inositol monophosphatase).

-

Cell culture medium.

-

Dowex anion-exchange resin.

-

Scintillation cocktail and counter.

Procedure:

-

Cell Labeling: Incubate the cells with [³H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation with Antagonist: Wash the cells and pre-incubate with varying concentrations of this compound in a buffer containing LiCl for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of the muscarinic agonist to stimulate PI hydrolysis.

-

Incubation: Incubate the cells for a specified time (e.g., 30-60 minutes) at 37°C.

-

Extraction of Inositol Phosphates: Stop the reaction by adding a suitable reagent (e.g., ice-cold perchloric acid). Separate the total inositol phosphates from the cell lysate using anion-exchange chromatography (Dowex columns).

-

Quantification: Elute the inositol phosphates and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [³H]-inositol phosphates accumulated against the log of the this compound concentration. Perform a non-linear regression analysis to determine the IC50 value of this compound for the inhibition of the agonist-induced PI hydrolysis.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Gq-coupled muscarinic receptor signaling pathway and the inhibitory action of this compound.

Caption: Gi-coupled muscarinic receptor signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for a radioligand binding assay to determine this compound's affinity.

Conclusion

This compound serves as a fundamental pharmacological tool for the investigation of cholinergic signaling. Its non-selective antagonism of muscarinic receptors allows for the broad inhibition of cholinergic effects, providing a baseline for understanding the overall contribution of this system to various physiological and pathological processes. By employing the detailed experimental protocols outlined in this guide, researchers can systematically characterize the binding and functional properties of this compound and other novel compounds, thereby advancing our understanding of muscarinic receptor pharmacology and facilitating the development of more selective and effective therapeutics. The provided diagrams offer a clear visual representation of the complex signaling pathways and experimental procedures involved in this area of research.

Historical development and discovery of Tropatepine

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Tropatepine, marketed under the brand name Lepticur, is a synthetically derived anticholinergic agent with a history of use in the management of Parkinson's disease and, notably, extrapyramidal syndromes induced by neuroleptic medications. As a non-selective muscarinic acetylcholine receptor antagonist, its therapeutic effects are centered on mitigating the cholinergic hyperactivity that characterizes these movement disorders. This technical guide provides a comprehensive overview of the historical development, discovery, mechanism of action, metabolic pathways, and clinical application of this compound, tailored for researchers, scientists, and professionals in drug development. While detailed preclinical quantitative data on receptor binding affinities and pharmacokinetics are not extensively available in contemporary literature, this document synthesizes the existing knowledge to present a thorough profile of the compound.

Introduction

This compound is a dibenzothiepin derivative that functions as a parasympatholytic by blocking the action of acetylcholine at muscarinic receptors.[1][2] Its primary application has been in the symptomatic relief of Parkinsonism, including tremors and akinesia, and in counteracting the extrapyramidal side effects that arise from treatment with neuroleptic drugs.[3][4] These side effects, such as akathisia and dyskinetic movements, are a significant clinical challenge, and this compound offered a therapeutic option for their management.[3] The mechanism of action involves the restoration of the dopaminergic-cholinergic balance in the brain, which is disrupted in these conditions.[2]

History and Discovery

The synthesis of this compound was first reported in a patent filed by J.R. Boissier and R. Ratouis.[5] The synthesis involves a Grignard reaction between 3-chlorotropane and dibenzo[b,e]thiepin-11(6H)-one, which is followed by a dehydration step to yield the final compound.[5] this compound emerged during a period of active research into synthetic anticholinergic agents for neurological disorders. Clinical investigations into its efficacy, particularly for neuroleptic-induced extrapyramidal syndromes, were conducted in the 1970s and 1980s.[3][4]

Pharmacological Profile

Mechanism of Action

This compound is a non-selective muscarinic acetylcholine receptor antagonist.[2] There are five subtypes of muscarinic receptors (M1-M5), and this compound is understood to act on these receptors, with its primary clinical effects likely mediated through the M1, M2, and M3 subtypes.[2] By blocking these receptors in the central nervous system, this compound reduces the excessive cholinergic activity that contributes to the motor symptoms of Parkinson's disease and extrapyramidal syndromes.[2] This antagonism helps to re-establish a more balanced neurotransmitter environment in the presence of diminished dopaminergic signaling.[2]

dot

Caption: Antagonistic action of this compound at the muscarinic receptor.

Pharmacokinetics and Metabolism

Studies in rats have provided insights into the metabolic fate of this compound. Following oral administration, the compound undergoes significant metabolism.[6] Two of its major metabolites have been identified as Northis compound and this compound S-oxide.[6] The detection of these metabolites in bile and urine suggests that both renal and biliary pathways are involved in the excretion of this compound and its byproducts.[6] A high-performance liquid chromatographic (HPLC) method has been developed for the simultaneous determination of this compound and its metabolites in biological fluids, with a detection limit of approximately 15 ng/ml.[6]

Clinical Studies

This compound has been the subject of clinical investigations to ascertain its efficacy and safety in treating movement disorders.

Neuroleptic-Induced Extrapyramidal Syndromes

A significant clinical study published in 1976 evaluated the efficacy of this compound hydrochloride in patients suffering from extrapyramidal syndromes induced by neuroleptic medications.[3] The study included 184 patients who received the drug orally and 34 who received it via injection. The average daily dose was approximately 20 mg. The findings indicated that this compound was effective against these syndromes. Its activity was comparable to other synthetic antiparkinsonian drugs for akineto-hypertonia and tremor, and it demonstrated superior efficacy for akathisia and, to a lesser extent, for abnormal dyskinetic movements resulting from long-term neuroleptic use.[3] The drug was reported to have good tolerance, with no severe mental aberrations or habituation observed in over 200 treated patients.[3]

Table 1: Summary of the 1976 Clinical Study on this compound in Neuroleptic-Induced Extrapyramidal Syndromes

| Parameter | Details |

| Number of Patients | 218 (184 oral, 34 injection) |

| Indication | Neuroleptic-induced extrapyramidal syndromes |

| Average Daily Dose | ~20 mg |

| Key Findings | - Similar efficacy to other antiparkinsonian drugs for akineto-hypertonia and tremor.- Superior efficacy for akathisia and some abnormal dyskinetic movements. |

| Tolerance | Reported as good, with no severe mental aberrations or habituation. |

Data sourced from Lambert et al., 1976.[3]

Parkinson's Disease

A 1982 study investigated the action of this compound in 25 patients with Parkinson's disease and 5 with post-neuroleptic syndromes.[4] The study reported a good improvement in 70% of cases, with a disappearance of tremor and a reduction in akinesia.[4] Fair tolerance was noted when the dosage was increased slowly and kept at a moderate level (less than 10 mg).[4]

Table 2: Summary of the 1982 Clinical Study on this compound in Parkinson's Disease

| Parameter | Details |

| Number of Patients | 30 (25 Parkinson's disease, 5 post-neuroleptic syndrome) |

| Key Findings | - Good improvement in 70% of cases.- Disappearance of tremor and reduction of akinesia. |

| Dosage for Fair Tolerance | < 10 mg, with slow progression. |

Data sourced from Brion, 1982.[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process.[5]

dot

Caption: Workflow for the chemical synthesis of this compound.

Methodology:

-

Grignard Reagent Formation: Prepare the Grignard reagent from 3-chlorotropane.

-

Reaction: React the Grignard reagent with dibenzo[b,e]thiepin-11(6H)-one in an appropriate solvent like anhydrous ether or tetrahydrofuran.

-

Hydrolysis: The resulting magnesium salt is hydrolyzed with an aqueous acid solution to yield the intermediate alcohol.

-

Dehydration: The intermediate alcohol is subjected to dehydration, typically by heating with an acid catalyst, to form the double bond and yield this compound.

-

Purification: The final product is purified using standard techniques such as crystallization or chromatography.

In Vitro Muscarinic Receptor Binding Assay (General Protocol)

Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing muscarinic receptors (e.g., CHO cells transfected with human muscarinic receptor subtypes) in a suitable buffer and centrifuge to isolate the cell membranes.

-

Radioligand Binding: Incubate the membrane preparations with a known concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound (this compound).

-

Incubation: Allow the binding to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

dot

Caption: General workflow for a radioligand binding assay.

Conclusion

References

- 1. Buy this compound | 27574-24-9 [smolecule.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. [A new synthetic antiparkinsonian drug, this compound hydrochloride in extrapyramidal syndromes induced by neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Efficacity of chlorhydrate of this compound on Parkinsonian symptomatology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Simultaneous determination of this compound and its major metabolites by high-performance liquid chromatographic-mass spectrometric identification. Application to metabolic and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Preclinical Profile of Tropatepine: A Deep Dive into its Pharmacokinetics and Pharmacodynamics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropatepine, an anticholinergic agent, has carved a niche in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its therapeutic efficacy is rooted in its ability to antagonize muscarinic acetylcholine receptors, thereby restoring the delicate balance of neurotransmitter activity in the brain.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetic and pharmacodynamic profile of this compound in various animal models, offering valuable insights for researchers and drug development professionals. Through a detailed examination of its absorption, distribution, metabolism, and excretion (ADME) characteristics, alongside its mechanism of action and functional effects, this document aims to be an essential resource for furthering our understanding of this important therapeutic agent.

Pharmacokinetic Profile

The preclinical pharmacokinetic data for this compound remains largely limited in publicly available literature. However, key insights into its metabolic fate have been elucidated in rat models.

Metabolism and Excretion

Studies in rats have demonstrated that this compound undergoes extensive metabolism following oral administration.[3] After a high oral dose of 100 mg/kg, two major metabolites have been identified in the bile and urine: northis compound and This compound S-oxide .[3] This indicates that both N-demethylation and S-oxidation are significant metabolic pathways for this compound in this species. The extensive nature of this metabolism suggests a significant first-pass effect, which could influence the drug's oral bioavailability.

Table 1: Identified Metabolites of this compound in Rats

| Metabolite | Metabolic Reaction |

| Northis compound | N-demethylation |

| This compound S-oxide | S-oxidation |

Data sourced from Arnoux et al., 1988.[3]

Experimental Protocols: Pharmacokinetic Analysis

Determination of this compound and its Metabolites in Rat Biological Fluids

This protocol is based on the methodology described by Arnoux et al. (1988).[3]

-

Sample Collection: Bile and urine samples are collected from rats following oral administration of this compound hydrochloride.

-

Extraction:

-

A double extraction of the biological fluids is performed using hexane.

-

This is followed by a back-extraction into a hydrochloric acid solution to isolate the basic compounds, including this compound and its metabolites.

-

-

Chromatographic Separation:

-

The separation is achieved using a reversed-phase high-performance liquid chromatography (HPLC) column.

-

The mobile phase consists of a mixture of acetonitrile and a perchlorate buffer.

-

-

Detection:

-

Compounds are detected via UV spectrophotometry at a wavelength of 229 nm.

-

The reported detection limit for this method is approximately 15 ng/ml.[3]

-

-

Metabolite Identification:

-

Gas chromatography-mass spectrometry (GC-MS) is employed for the structural identification of the potential metabolites.

-

In Vivo Efficacy in Animal Models

This compound has demonstrated efficacy in preclinical models relevant to its clinical applications. Specifically, it has been shown to be effective against neuroleptic-induced extrapyramidal syndromes. Animal models commonly used to assess these effects include:

-

Haloperidol-Induced Catalepsy: This model is widely used to screen for drugs with the potential to induce or alleviate extrapyramidal side effects. Haloperidol, a typical antipsychotic, induces a state of immobility and rigidity in rodents, which can be quantified by measuring the time an animal maintains an imposed posture.

-

Rotarod Test: This test assesses motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is measured. Drugs that impair motor function will reduce the time spent on the rotarod.

Experimental Protocols: Pharmacodynamic Assessment

Haloperidol-Induced Catalepsy in Rats

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

-

Acclimation: Animals are acclimated to the testing environment before the experiment.

-

Drug Administration:

-

A baseline catalepsy score is often established before any drug administration.

-

Haloperidol is administered intraperitoneally (i.p.) at a dose known to induce catalepsy (e.g., 1-2 mg/kg).

-

This compound or vehicle is administered (e.g., i.p. or orally) at a specified time before or after the haloperidol injection.

-

-

Catalepsy Assessment:

-

At various time points after drug administration, catalepsy is assessed using the bar test.

-

The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface.

-

The latency to remove both paws from the bar is recorded, with a predetermined cut-off time.

-

-

Data Analysis: The mean latency to step down is calculated for each treatment group and compared to assess the effect of this compound on haloperidol-induced catalepsy.

Workflow for Assessing Anti-Cataleptic Activity

Conclusion and Future Directions

The available preclinical data, primarily from rat models, indicate that this compound is extensively metabolized via N-demethylation and S-oxidation. Its pharmacodynamic profile is consistent with its clinical use as a muscarinic antagonist for the treatment of Parkinsonian symptoms. However, a significant gap exists in the literature regarding quantitative pharmacokinetic parameters and detailed dose-response relationships in various animal models.

Future research should focus on:

-

Comprehensive Pharmacokinetic Profiling: Determining key parameters such as Cmax, Tmax, AUC, bioavailability, and tissue distribution in multiple species (e.g., mice, rats, dogs, and non-human primates) to better understand its ADME properties and inform dose selection for further non-clinical and clinical studies.

-

Quantitative Pharmacodynamic Studies: Establishing dose-response relationships and determining the potency (e.g., ED50) of this compound in validated animal models of Parkinson's disease and extrapyramidal symptoms.

-

Receptor Binding Affinity: Quantifying the binding affinity (Ki values) of this compound and its major metabolites for the different muscarinic receptor subtypes in various animal species to better understand its selectivity profile.

-

In Vivo Neurochemical Studies: Utilizing techniques like in vivo microdialysis to directly measure the effects of this compound on acetylcholine and dopamine levels in key brain regions like the striatum.

Addressing these knowledge gaps will provide a more complete and robust preclinical data package for this compound, facilitating further research and development efforts and ultimately contributing to its optimized clinical use.

References

- 1. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. admescope.com [admescope.com]

- 3. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Tropatepine Hydrochloride in Research Buffers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of Tropatepine hydrochloride in common research buffers. Due to the limited availability of direct experimental data in publicly accessible literature, this document combines known physicochemical properties with established principles of pharmaceutical analysis to offer reliable estimates and detailed experimental protocols.

Introduction to this compound Hydrochloride

This compound hydrochloride is an anticholinergic agent used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] It functions by blocking muscarinic acetylcholine receptors in the central nervous system, thereby helping to restore the balance of neurotransmitter activity.[1] Its chemical structure features a dibenzothiepin moiety, contributing to its high lipophilicity.[3]

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C22H24ClNS | [4] |

| Molecular Weight | 369.95 g/mol | [4] |

| pKa (Strongest Basic) | 9.37 | [5] |

| logP (octanol/water) | 5.47 | [5] |

| Chemical Structure | (1R,5S)-3-(6H-dibenzo[b,e]thiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride | [6] |

Predicted Solubility of this compound Hydrochloride

This compound is a basic compound with a pKa of 9.37, indicating that it is predominantly ionized at physiological pH.[5] As a hydrochloride salt, its solubility is expected to be pH-dependent, with greater solubility in acidic conditions where the molecule is protonated and exists as a more water-soluble cation. In neutral to alkaline buffers, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation. The high logP value further suggests poor intrinsic aqueous solubility of the free base.[5]

The following table provides estimated solubility values for this compound hydrochloride in common research buffers. These estimations are based on its physicochemical properties and the Henderson-Hasselbalch equation. Actual experimental values may vary.

Estimated Solubility of this compound Hydrochloride in Various Buffers:

| Buffer System | pH | Estimated Solubility (mg/mL) | Remarks |

| Citrate Buffer | 3.0 | > 10 | High solubility expected due to the acidic pH and the protonated state of the amine. |

| Citrate Buffer | 5.0 | > 10 | High solubility is still anticipated at this pH. |

| Phosphate-Buffered Saline (PBS) | 7.4 | 1 - 5 | Reduced solubility is expected as the pH approaches the pKa of the compound, leading to a higher proportion of the less soluble free base. |

| Tris-HCl Buffer | 7.4 | 1 - 5 | Similar to PBS, solubility is likely to be limited by the formation of the free base. |

| Tris-HCl Buffer | 8.5 | < 1 | Solubility is expected to be low as the pH is closer to the pKa, favoring the un-ionized, lipophilic form. |

Experimental Protocol for Solubility Determination

This section outlines a detailed shake-flask method for the experimental determination of the equilibrium solubility of this compound hydrochloride.

Objective: To determine the equilibrium solubility of this compound hydrochloride in various buffer systems at a controlled temperature.

Materials:

-

This compound hydrochloride powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Tris-HCl buffer, pH 7.4 and 8.5

-

Citrate buffer, pH 3.0 and 5.0

-

Deionized water

-

HPLC-grade methanol and acetonitrile

-

Formic acid (for mobile phase)

-

Scintillation vials or glass tubes with screw caps

-

Thermostatically controlled shaker

-

Centrifuge

-

HPLC system with UV detector

-

Analytical balance

-

pH meter

Procedure:

-

Buffer Preparation: Prepare each buffer solution to the desired pH and concentration.

-

Sample Preparation: Add an excess amount of this compound hydrochloride powder to separate vials containing a known volume (e.g., 5 mL) of each buffer. Ensure that a solid excess is visible.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C or 37°C). Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the excess solid from the supernatant.

-

Sample Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., a mixture of mobile phase) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of this compound hydrochloride.

-

Calculation: Calculate the solubility in mg/mL using the measured concentration and the dilution factor.

Solubility Determination Workflow

Stability of this compound Hydrochloride and Forced Degradation Studies

The stability of this compound hydrochloride in solution is influenced by factors such as pH, temperature, and light. As an anticholinergic agent with a complex structure, it may be susceptible to hydrolysis and oxidation. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[7]

Hypothetical Stability Data of this compound Hydrochloride in Solution (1 mg/mL) after 7 days:

| Condition | Buffer | Remaining this compound HCl (%) | Observations |

| 4°C, Protected from light | PBS, pH 7.4 | > 98% | Likely stable under refrigerated conditions. |

| 25°C, Protected from light | PBS, pH 7.4 | 90 - 95% | Minor degradation may occur at room temperature over time. |

| 40°C, Protected from light | PBS, pH 7.4 | 70 - 80% | Significant thermal degradation is expected. |

| 25°C, Exposed to light | PBS, pH 7.4 | 85 - 90% | Potential for photolytic degradation. |

| 40°C, Acidic (pH 2) | 0.01 N HCl | > 95% | Expected to be relatively stable under acidic conditions. |

| 40°C, Alkaline (pH 10) | 0.01 N NaOH | < 70% | Significant degradation is likely due to base-catalyzed hydrolysis. |

| 25°C, Oxidative | 3% H2O2 in water | < 80% | The sulfur atom in the dibenzothiepin ring is a potential site for oxidation. |

Experimental Protocol for Forced Degradation Studies

This protocol describes a general approach for conducting forced degradation studies on this compound hydrochloride to identify potential degradation pathways and to develop a stability-indicating HPLC method.

Objective: To investigate the degradation of this compound hydrochloride under various stress conditions.

Materials:

-

This compound hydrochloride

-

Hydrochloric acid (HCl) solutions (0.1 N and 1 N)

-

Sodium hydroxide (NaOH) solutions (0.1 N and 1 N)

-

Hydrogen peroxide (H2O2) solution (3% and 30%)

-

Deionized water

-

HPLC-grade solvents

-

pH meter

-

Heating block or water bath

-

Photostability chamber

-

HPLC-UV/PDA or HPLC-MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or water/methanol mixture) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and 1 N HCl in separate vials. Heat one set of samples at 60°C for a specified time (e.g., 2, 4, 8, 24 hours) and keep another set at room temperature.

-